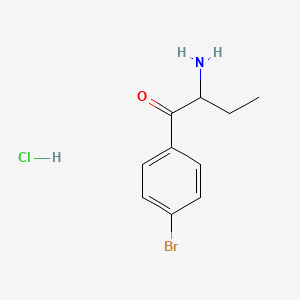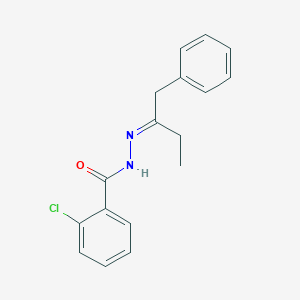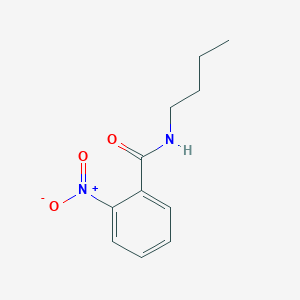
2-amino-1-(4-bromophenyl)-1-butanone hydrochloride
Vue d'ensemble
Description
2-amino-1-(4-bromophenyl)-1-butanone hydrochloride, also known as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 1974 by Alexander Shulgin and has since been used for recreational purposes due to its hallucinogenic effects. However, it has also been studied for its potential therapeutic applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 2C-B is not fully understood, but it is believed to act primarily as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also has affinity for other serotonin receptors, as well as dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
2C-B has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2C-B in scientific research is its relatively low toxicity compared to other psychedelic drugs, such as LSD and psilocybin. It also has a shorter duration of action, which may make it more suitable for certain types of studies. However, its psychoactive effects may make it difficult to blind participants, which could potentially bias results.
Orientations Futures
There are several potential future directions for research on 2C-B. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety, depression, and PTSD. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its mechanism of action, which is not fully understood. Future research could investigate its effects on other neurotransmitter systems, as well as its potential interactions with other drugs. Additionally, more studies are needed to determine the long-term effects of 2C-B use on the brain and body.
Applications De Recherche Scientifique
2C-B has been studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). It has been shown to have anxiolytic and antidepressant effects in animal models, as well as the ability to enhance social behavior and decrease fear.
Propriétés
IUPAC Name |
2-amino-1-(4-bromophenyl)butan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-2-9(12)10(13)7-3-5-8(11)6-4-7;/h3-6,9H,2,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUNERCDNJMVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(3-nitrobenzyl)-3-piperidinyl]methanol](/img/structure/B3845331.png)

![N-{4-[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]phenyl}acetamide](/img/structure/B3845339.png)


![2-{2-[4-(4-methylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845351.png)
![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3845360.png)
![(3,4-difluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3845380.png)


![ethyl 4-[(mesitylsulfonyl)amino]benzoate](/img/structure/B3845399.png)


